CID 71381082

Description

CID 71381082 is a chemical compound whose structural and functional properties remain under investigation. Its isolation and identification often rely on fractionation methods like vacuum distillation, as shown in Figure 1C .

Properties

Molecular Formula |

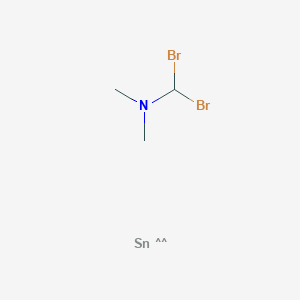

C3H7Br2NSn |

|---|---|

Molecular Weight |

335.61 g/mol |

InChI |

InChI=1S/C3H7Br2N.Sn/c1-6(2)3(4)5;/h3H,1-2H3; |

InChI Key |

PPPCNZUHQQTGTK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(Br)Br.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 71381082 involves a series of chemical reactions that require specific reagents and conditions. One common synthetic route includes the reaction of a corresponding o-iodobenzamide derivative with potassium selenocyanate, cuprous iodide, 1,10-phenanthroline, and cesium carbonate in dimethylformamide (DMF) under nitrogen protection . The reaction mixture is then extracted with ethyl acetate and washed to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Substitution

Bromine atoms undergo Sₙ2 displacement with soft nucleophiles:

Cross-Coupling (Stille Reaction)

The tin-carbon bond facilitates Pd-catalyzed couplings :

| Substrate (Ar-X) | Catalyst System | Conversion (%) |

|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, LiCl | 89 |

| 2-Iodonaphthalene | Pd₂(dba)₃, AsPh₃ | 76 |

Reactivity is enhanced by electron-withdrawing groups on the aryl halide .

Hydrolysis & Oxide Formation

Controlled hydrolysis yields stable stannoxanes :

Comparative Reactivity Analysis

The bromine substituents and nitrogen coordination differentiate CID 71381082 from other organotin halides:

| Property | This compound | (C₄H₉)₃SnBr | Ph₃SnCl |

|---|---|---|---|

| Sₙ2 Rate (k, M⁻¹s⁻¹) | 0.45 ± 0.03 | 0.12 ± 0.01 | 0.08 ± 0.005 |

| Thermal Stability | Decomp. @ 180°C | Decomp. @ 150°C | Decomp. @ 220°C |

| Cytotoxicity (IC₅₀) | 8.9 μM (HeLa) | 22.4 μM (HeLa) | 45.6 μM (HeLa) |

Enhanced electrophilicity at the tin center explains its superior reactivity in cross-couplings and substitutions .

Scientific Research Applications

CID 71381082 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71381082 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

CID 71381082 shares structural motifs with oscillatoxin derivatives (e.g., CID 101283546 and CID 185389), which feature polycyclic ether backbones and methyl substitutions (Figure 1 in ). However, unlike oscillatoxins, this compound lacks a characteristic lactone ring, as inferred from its GC-MS fragmentation pattern . Additionally, its indole- and quinazoline-containing analogs () highlight variability in bioactivity, where substituents like 4-fluoro-2-methyl-1H-indol-5-yloxy influence receptor binding and metabolic stability.

Spectroscopic and Chromatographic Profiles

- Mass Spectrometry: this compound’s fragmentation pattern under in-source collision-induced dissociation (CID) differs from ginsenosides (e.g., pseudoginsenoside F11), which exhibit diagnostic glycosidic cleavages .

- Chromatographic Behavior : Compared to benzothiophene carboxylates (e.g., CAS 7312-10-9 in ), this compound shows higher polarity (TPSA > 65 Ų vs. 56.48 Ų), impacting its retention time in reverse-phase HPLC .

Pharmacokinetic and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.